

3-(1H-imidazol-2-yl)aniline CAS number and molecular structure

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Compound of Interest

Compound Name: 3-(1H-imidazol-2-yl)aniline

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Technical Guide: 3-(1H-imidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-(1H-imidazol-2-yl)aniline**, a heterocyclic amine of interest in medicinal chemistry and materials science. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document consolidates available information, including its chemical identity and predicted physicochemical properties. Furthermore, it presents a general, representative experimental protocol for the synthesis of 2-arylimidazoles, the chemical class to which **3-(1H-imidazol-2-yl)aniline** belongs. The guide also discusses the broader significance of the 2-arylimidazole scaffold in drug discovery, providing context for the potential applications of this compound. This document aims to serve as a valuable resource for researchers and professionals engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Molecular Structure

3-(1H-imidazol-2-yl)aniline is a chemical compound featuring a phenyl ring substituted with an amino group at the meta-position relative to a 1H-imidazol-2-yl group.

Chemical Structure:

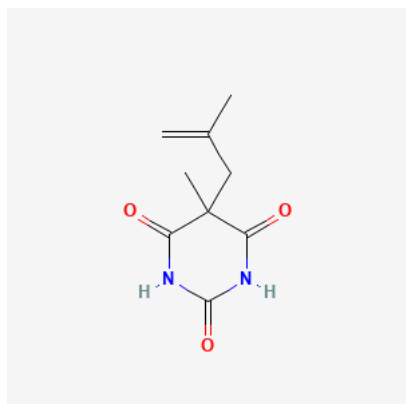


Figure 1. Molecular Structure of **3-(1H-imidazol-2-yl)aniline**.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	161887-05-4[1]
Molecular Formula	C ₉ H ₉ N ₃ [1]
Molecular Weight	159.19 g/mol [1]
Synonyms	3-(2-Imidazolyl)aniline, 3-(1H-IMIDAZOL-2-YL)-PHENYLAMINE[1]
SMILES	NC1=CC=CC(C2=NC=CN2)=C1[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of **3-(1H-imidazol-2-yl)aniline** are not readily available. The following table summarizes computationally predicted properties, which can serve as a preliminary guide for experimental design.

Table 2: Predicted Physicochemical Properties

Property	Value	Source
Topological Polar Surface Area (TPSA)	54.7 Å ²	ChemScene[1]
LogP (octanol-water partition coefficient)	1.6589	ChemScene[1]
Hydrogen Bond Donors	2	ChemScene[1]
Hydrogen Bond Acceptors	2	ChemScene[1]
Rotatable Bonds	1	ChemScene[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-(1H-imidazol-2-yl)aniline** is not widely published, several general methods for the synthesis of 2-arylimidazoles are well-established. These methods can be adapted for the preparation of the target compound.

General Experimental Protocol for the Synthesis of 2-Arylimidazoles

The following is a representative protocol for the synthesis of 2-arylimidazoles via the condensation of an aryl aldehyde, a 1,2-dicarbonyl compound (such as glyoxal or benzil), and ammonia or an ammonium salt. This method, often referred to as the Radziszewski or Debus-Radziszewski reaction, is a common approach for constructing the imidazole ring.

Reaction Scheme:

An aryl aldehyde (in this case, 3-nitrobenzaldehyde, which can be subsequently reduced to the aniline) reacts with a dicarbonyl compound and a source of ammonia to form the substituted imidazole.

Materials:

- 3-Nitrobenzaldehyde
- Glyoxal (40% aqueous solution) or Benzil

- Ammonium acetate or aqueous ammonia
- Ethanol or Methanol
- Glacial acetic acid (optional, as catalyst)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the aryl aldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
- **Addition of Reagents:** To this solution, add the 1,2-dicarbonyl compound (1 equivalent) and a source of ammonia, typically ammonium acetate (2-3 equivalents).
- **Reaction Conditions:** The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up and Isolation:** Upon completion, the reaction mixture is cooled to room temperature. The solvent may be removed under reduced pressure. The residue is then treated with water, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the product.
- **Purification:** The crude product can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) or by column chromatography on silica gel.

Subsequent Reduction to Aniline:

The resulting nitro-substituted 2-arylimidazole can be reduced to the corresponding aniline (the target compound) using standard reduction methods, such as catalytic hydrogenation (e.g., H_2 gas with a Pd/C catalyst) or by using a reducing agent like tin(II) chloride ($SnCl_2$) in an acidic medium.

Spectroscopic Characterization (Expected)

While specific spectra for **3-(1H-imidazol-2-yl)aniline** are not available, the following are the expected spectroscopic features based on its structure and data from analogous compounds:

- ^1H NMR: The spectrum would be expected to show signals corresponding to the protons on the aniline ring (typically in the aromatic region of 6.5-8.0 ppm), the protons on the imidazole ring (around 7.0-8.0 ppm), and a broad singlet for the NH proton of the imidazole and the NH_2 protons of the aniline group, which are exchangeable with D_2O .
- ^{13}C NMR: The spectrum would display signals for the nine carbon atoms. The carbons of the aromatic rings would appear in the range of 110-150 ppm.
- IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of the amine and imidazole (around $3200\text{-}3400\text{ cm}^{-1}$), C-N stretching, and C=N stretching of the imidazole ring (around $1500\text{-}1650\text{ cm}^{-1}$), as well as aromatic C-H and C=C stretching.
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (159.19 g/mol).

Applications in Research and Drug Development

The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions.

[2] The 2-arylimidazole motif, in particular, is a core component of numerous biologically active molecules with a wide range of therapeutic applications.

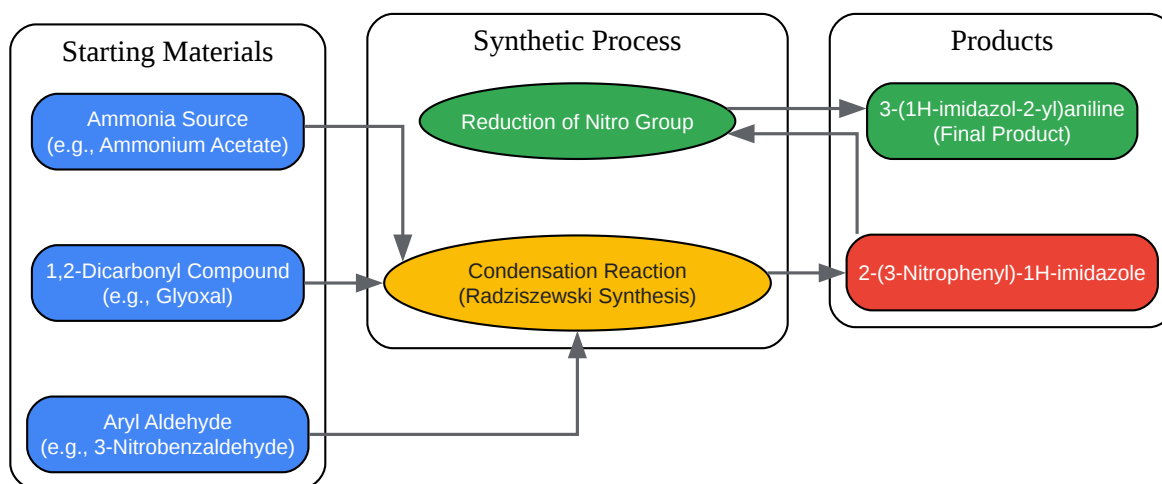
Potential Therapeutic Areas:

- Anticancer Agents: Many 2-arylimidazole derivatives have been investigated as inhibitors of various kinases, which are crucial targets in cancer therapy.
- Antimicrobial Agents: The imidazole scaffold is present in several antifungal and antibacterial drugs. Derivatives of 2-arylimidazoles have shown promising activity against various microbial strains.[3]
- Anti-inflammatory and Analgesic Agents: The structural features of 2-arylimidazoles make them candidates for the development of new anti-inflammatory and analgesic drugs.[2]
- Antiviral Agents: Certain benzimidazole derivatives, which are structurally related to 2-arylimidazoles, have been explored for their potential against viruses like HCV.[4]

The presence of a reactive aniline group in **3-(1H-imidazol-2-yl)aniline** provides a convenient handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for screening in various drug discovery programs.

Workflow and Pathway Diagrams

Due to the limited information on the specific biological pathways involving **3-(1H-imidazol-2-yl)aniline**, a general synthetic workflow for 2-arylimidazoles is presented below. This diagram illustrates a common synthetic route that can be adapted for the preparation of the target compound and its derivatives.



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Caption: General synthetic workflow for **3-(1H-imidazol-2-yl)aniline**.

Conclusion

3-(1H-imidazol-2-yl)aniline represents a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. While there is a scarcity of detailed experimental data for this specific molecule, this guide provides a foundational understanding of its properties and potential. The general synthetic protocols and the discussion of the broader biological significance of the 2-arylimidazole scaffold offer a

starting point for researchers interested in exploring the chemical and biological space of this and related compounds. Further research is warranted to fully elucidate the experimental properties and therapeutic potential of **3-(1H-imidazol-2-yl)aniline**.

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